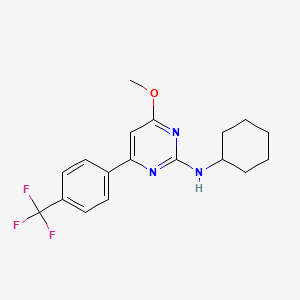
9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-: is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental structure in many biological molecules, including DNA and RNA. The compound features a phenylmethyl group and a thienyl group attached to the purine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the purine ring or the thienyl group, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, or organometallic compounds can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring or the phenylmethyl group.
Applications De Recherche Scientifique
9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism by which 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylmethyl and thienyl groups may enhance binding affinity and specificity, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Purine, 9-(phenylmethyl)-: Lacks the thienyl group, which may result in different chemical and biological properties.
9H-Purine, 6-(2-thienyl)-: Lacks the phenylmethyl group, potentially affecting its reactivity and interactions.
9H-Purine, 9-(phenylmethyl)-6-(2-furyl)-: Contains a furyl group instead of a thienyl group, which may alter its electronic properties and reactivity.
Uniqueness: : The presence of both the phenylmethyl and thienyl groups in 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- imparts unique chemical and biological properties, making it distinct from other purine derivatives. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
160516-05-2 |
|---|---|
Formule moléculaire |
C16H12N4S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
9-benzyl-6-thiophen-2-ylpurine |
InChI |
InChI=1S/C16H12N4S/c1-2-5-12(6-3-1)9-20-11-19-15-14(13-7-4-8-21-13)17-10-18-16(15)20/h1-8,10-11H,9H2 |
Clé InChI |
PAAXDEJAQCUKRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


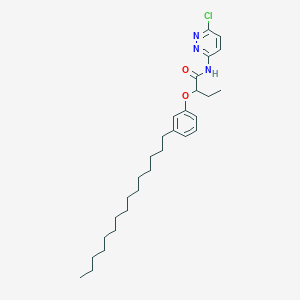
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
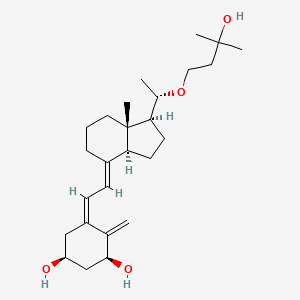
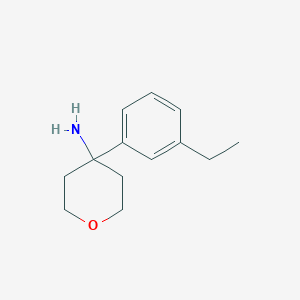

![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
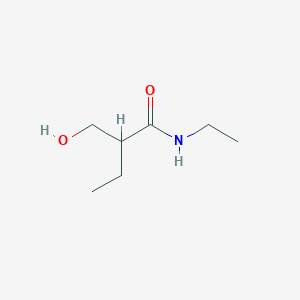
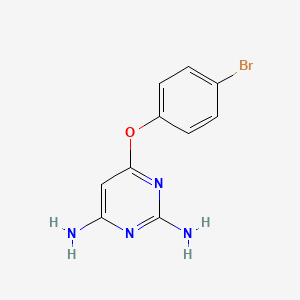

![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
